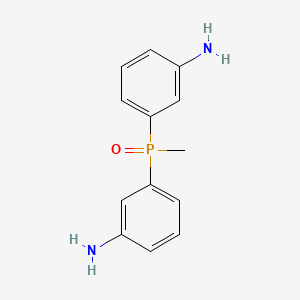

Phosphine oxide, bis(m-aminophenyl)methyl-

描述

Contextualization of Phosphine (B1218219) Oxides as Key Organophosphorus Compounds

Organophosphorus chemistry is a broad field that studies the properties and reactivity of chemical compounds containing carbon-phosphorus bonds. chemeurope.com Within this discipline, phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) compounds being the most predominant. wikipedia.org Phosphine oxides represent a significant class of organophosphorus(V) compounds, characterized by the general structure R₃P=O, where 'R' can be an alkyl or aryl substituent. wikipedia.orgwikipedia.org These compounds feature a tetrahedral phosphorus center, and the P=O bond is highly polar and strong. wikipedia.org

The nature of the P=O bond has been a subject of discussion, but it is now most accurately described as a dative bond, similar to that in amine oxides. wikipedia.org This polarity allows phosphine oxides to participate in hydrogen bonding, which can influence their solubility. wikipedia.org Generally, phosphine oxides are among the most thermally stable organophosphorus compounds. wikipedia.org Their chemical reactivity is distinct from analogous nitrogen compounds like amines; for instance, phosphines are easily oxidized to phosphine oxides, a transformation that is a key step in various synthetic reactions, including the Staudinger and Mitsunobu reactions. chemeurope.com While often considered stable by-products in reactions like the Wittig synthesis, their unique properties have made them valuable as ligands, catalysts, and functional molecules in their own right. wikipedia.orgbdu.ac.in

Historical Development and Significance of Aryl-Substituted Phosphine Oxides in Chemical Research

The study of phosphine oxides has evolved considerably over time. Initially, they were frequently regarded as simple oxidation products or even undesirable by-products of reactions utilizing phosphines. bdu.ac.in However, the introduction of aryl substituents onto the phosphine oxide framework marked a pivotal point in their development. Aryl groups allow for the fine-tuning of the electronic and steric properties of the molecule, which in turn modulates its reactivity and coordination behavior.

The significance of aryl-substituted phosphine oxides grew as their utility became more apparent. In catalysis, they serve as robust ligands for various transition metals, owing to the oxophilic nature of many metals and the stability of the phosphine oxide moiety. wikipedia.org More recently, functionalized aryl phosphine oxides have gained prominence. For example, secondary phosphine oxides (SPOs) with aryl groups, such as diphenylphosphine (B32561) oxide, have been established as effective pre-ligands in cross-coupling reactions for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgresearchgate.net The development of α-amino-functionalized phosphine oxides, first explored in the 1960s and experiencing a research renaissance in the 2010s, has opened new avenues in separation science, where they act as highly efficient extraction agents for rare earth metals and actinoids. nih.gov This trajectory from simple by-products to highly tailored functional molecules underscores the expanding importance of aryl-substituted phosphine oxides in modern chemical research.

Overview of the Academic Research Landscape for Phosphine oxide, bis(m-aminophenyl)methyl-

Phosphine oxide, bis(m-aminophenyl)methyl-, also known by its IUPAC name 3-[(3-aminophenyl)-methylphosphoryl]aniline, is a specific aryl-substituted phosphine oxide that has attracted academic interest primarily as a functional monomer for the synthesis of high-performance polymers. nih.govresearchgate.netresearchgate.net Its structure combines the stable and polar phosphine oxide core with two reactive primary amine groups positioned on phenyl rings, making it a versatile building block.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on computed data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₂OP | PubChem nih.gov |

| Molecular Weight | 246.24 g/mol | PubChem nih.gov |

| IUPAC Name | 3-[(3-aminophenyl)-methylphosphoryl]aniline | PubChem nih.gov |

| CAS Number | 783-81-3 | PubChem nih.gov |

| Topological Polar Surface Area | 69.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This table is generated from data available in the PubChem database. nih.gov

Synthesis and Research Findings

The synthesis of Phosphine oxide, bis(m-aminophenyl)methyl- typically involves a multi-step process. A common route starts with a precursor like bis-(3-nitrophenyl)-methylphosphine oxide, which is subsequently reduced to form the diamine product. sigmaaldrich.com The nitro precursor itself can be synthesized from appropriate starting materials. This nitration-reduction sequence is a standard method for introducing amino groups onto aryl rings.

Research has focused on utilizing the dual amine functionality of this molecule. Studies have demonstrated its use as a curing agent or as a monomer in the creation of advanced polymers. For example, it has been incorporated into benzoxazine (B1645224) resins. researchgate.net When mixtures of a benzoxazine based on Phosphine oxide, bis(m-aminophenyl)methyl- are cured, the resulting polybenzoxazines exhibit excellent flame-retardant properties, attributed to the presence of phosphorus. researchgate.net The phosphorus content in the final polymer can be systematically varied to tailor its properties. researchgate.net Thermogravimetric analysis of these materials confirms their high thermal stability, a desirable characteristic for high-performance applications. researchgate.net

Interdisciplinary Relevance of Phosphine oxide, bis(m-aminophenyl)methyl- in Advanced Chemical Sciences

The unique molecular architecture of Phosphine oxide, bis(m-aminophenyl)methyl- places it at the intersection of several scientific disciplines, most notably polymer chemistry and materials science. Its interdisciplinary relevance stems from its role as a "functional monomer," where different parts of the molecule contribute distinct properties to the final material.

The phosphine oxide group is a well-established flame-retardant moiety. During combustion, phosphorus-containing compounds can promote the formation of a protective char layer on the material's surface, which insulates the underlying polymer from heat and fuel sources, thus inhibiting the combustion cycle. researchgate.net Research on polymers derived from this monomer, such as polybenzoxazines, confirms its efficacy in enhancing flame retardancy, as measured by metrics like the Limiting Oxygen Index (LOI). researchgate.net

Simultaneously, the two m-aminophenyl groups provide reactive sites for polymerization. These primary amine groups can react with various co-monomers, such as dianhydrides or epoxides, to create a range of thermosetting or thermoplastic polymers. For instance, related phosphine oxide-containing diamines have been used to synthesize novel polyimides. researchgate.net These polyimides exhibit a combination of highly desirable properties, including high glass-transition temperatures (indicating excellent thermal stability), good solubility for processing, low dielectric constants (valuable for electronics), and strong adhesive properties. researchgate.net The incorporation of the bulky, polar phosphine oxide group into the polymer backbone disrupts chain packing, which can enhance solubility while maintaining high thermal performance. This makes Phosphine oxide, bis(m-aminophenyl)methyl- a key component in the design of advanced materials for demanding applications in the aerospace, electronics, and automotive industries.

Structure

3D Structure

属性

CAS 编号 |

783-81-3 |

|---|---|

分子式 |

C13H15N2OP |

分子量 |

246.24 g/mol |

IUPAC 名称 |

3-[(3-aminophenyl)-methylphosphoryl]aniline |

InChI |

InChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3 |

InChI 键 |

RSXMZZRQJUZMKU-UHFFFAOYSA-N |

规范 SMILES |

CP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Phosphine Oxide, Bis M Aminophenyl Methyl

Strategies for Phosphorus-Carbon Bond Formation in the Synthesis of Arylphosphine Oxides

The creation of the phosphorus-carbon (P-C) bond is the cornerstone of synthesizing arylphosphine oxides. Several robust methods have been developed, each with distinct advantages. Traditional and modern catalytic approaches provide a versatile toolkit for chemists.

Key methods for the formation of P-C bonds in arylphosphine oxides include:

Transition Metal-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed coupling of H-phosphine oxides with aryl halides, is a foundational method. acs.orgnih.govsemanticscholar.org Modern variations have expanded the scope and efficiency. Nickel-catalyzed couplings of H-phosphine oxides with arylboronic acids provide an alternative route to valuable triarylphosphine oxides. organic-chemistry.org Furthermore, copper-catalyzed P-arylation using inexpensive and commercially available ligands like proline has been shown to be an efficient pathway to arylphosphine oxides. organic-chemistry.org

Oxidation of Triarylphosphines: The oxidation of a corresponding triarylphosphine is a straightforward method to obtain the desired phosphine (B1218219) oxide. acs.orgnih.govsemanticscholar.org Reagents such as hydrogen peroxide are commonly used for this transformation.

Grignard Reactions: The reaction of a phosphorus-containing electrophile, such as dichlorophenylphosphine (B166023) or phosphoryl chloride, with an aryl Grignard reagent (ArMgBr) is a classic and effective strategy for forming P-C bonds. acs.orgnih.govsemanticscholar.org A novel diamine monomer, bis(3-aminophenyl) 3,5-bis(trifluoromethyl)phenyl phosphine oxide, was successfully prepared using a Grignard reaction.

Hydrolysis of Phosphonium (B103445) Salts: The alkaline hydrolysis of aryltriphenylphosphonium salts represents another pathway to arylphosphine oxides. acs.orgnih.govsemanticscholar.org This reaction proceeds via a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center, leading to the formation of the phosphine oxide and an arene. acs.orgnih.gov

Hydrophosphorylation of Alkynes: A palladium-catalyzed hydrophosphorylation of alkynes with P(O)-H compounds, including secondary phosphine oxides, yields Markovnikov adducts with high regioselectivity and tolerance for a wide array of functional groups. organic-chemistry.org

A summary of these strategies is presented in the table below.

| Method | Phosphorus Source | Aryl Source | Catalyst/Reagent | Key Features |

| Hirao Reaction | H-Phosphine Oxides | Aryl Halides | Palladium Catalyst | Well-established cross-coupling method. acs.orgnih.gov |

| Ni-Catalyzed Coupling | H-Phosphine Oxides | Arylboronic Acids | Nickel Catalyst | Good yields for various aryl-phosphorus compounds. organic-chemistry.org |

| Cu-Catalyzed Arylation | H-Phosphine Oxides | Aryl Halides | Copper Catalyst, Proline | Uses inexpensive and readily available materials. organic-chemistry.org |

| Oxidation | Triarylphosphines | - | Oxidizing Agent (e.g., H₂O₂) | Simple, direct conversion of phosphine to oxide. nih.govsemanticscholar.org |

| Grignard Reaction | P-Cl compounds (e.g., Ph₂P(O)Cl) | Arylmagnesium Halides | - | Classic, versatile C-P bond formation. acs.orgsemanticscholar.org |

| Hydrolysis | Aryltriphenylphosphonium Salts | - | Base (e.g., NaOH) | Useful for specific phosphonium salt precursors. acs.orgnih.gov |

| Hydrophosphorylation | Secondary Phosphine Oxides | Alkynes | Palladium Catalyst | High regioselectivity, broad substrate scope. organic-chemistry.org |

Regioselective Functionalization of meta-Aminophenyl Moieties

The specific arrangement of functional groups in Phosphine oxide, bis(m-aminophenyl)methyl- is a direct result of the directing effects of substituents during electrophilic aromatic substitution. The phosphinyl group (–P(O)R₂) is a powerful electron-withdrawing group. When bonded directly to a benzene (B151609) ring, it acts as a strong deactivating group and a meta-director for subsequent electrophilic substitutions, such as nitration. researchgate.netcdnsciencepub.com This effect is due to the "quasiphosphonium" nature of the group when protonated in acidic media. researchgate.netcdnsciencepub.com

In contrast, the amino group (–NH₂) is a strongly activating ortho-, para-director. organicchemistrytutor.com Therefore, the synthesis of bis(m-aminophenyl)methylphosphine oxide does not typically involve the functionalization of a pre-formed methyl-diphenylphosphine oxide core. Instead, the synthesis strategically begins with an aromatic precursor that already contains the desired meta-relationship between the amino group and the position where the phosphorus-carbon bond will be formed. A common precursor for this purpose would be m-bromoaniline or a similar 3-substituted aniline (B41778) derivative. By using such a starting material in a P-C bond-forming reaction, for instance with a methylphosphorus dihalide, the regiochemistry is pre-determined, ensuring the final product has the correct substitution pattern on both phenyl rings.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Purity

Achieving high yield and purity in the synthesis of Phosphine oxide, bis(m-aminophenyl)methyl- requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry all play critical roles in the reaction outcome.

Research into the synthesis of related phosphine oxides provides valuable insights. For instance, in organocatalyzed phospha-Michael additions, ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) and catalysts such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to be highly effective, allowing reactions to reach full conversion at room temperature in a short time. nih.gov The optimization process often involves screening various bases, catalysts, and solvents to identify the ideal conditions. nih.gov

The stoichiometry of reactants is another crucial factor. In the synthesis of a ytterbium complex with a phosphine oxide ligand, adjusting the ligand-to-metal ratio from 1:1 to 3:1 was essential to ensure the complete consumption of the starting metal complex and to isolate the desired product in high yield (65%). nih.gov

Post-synthesis purification and characterization are vital for ensuring the purity of the final compound. Standard techniques include crystallization, and the structure and purity are typically confirmed through a combination of analytical methods, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and elemental analysis. capes.gov.br

| Parameter | Influence on Reaction | Example of Optimization |

| Catalyst | Affects reaction rate and selectivity. | In a phospha-Michael addition, 5 mol% of TMG was found to be optimal for achieving full conversion in 1 hour. nih.gov |

| Solvent | Influences solubility, reaction rate, and sometimes the reaction pathway. | Ethereal solvents like DME or THF were found to be superior to non-polar solvents like toluene (B28343) for certain additions. nih.gov |

| Temperature | Controls reaction kinetics and can influence the formation of side products. | In the study of a ytterbium complex, NMR spectra were recorded from 25 °C down to -55 °C to resolve dynamic equilibria between conformers. nih.gov |

| Stoichiometry | The molar ratio of reactants can determine the final product and yield. | Increasing the ligand-to-metal ratio to 3:1 drove the reaction to completion and maximized product yield. nih.gov |

Novel Approaches to Analogues and Derivatives of Phosphine oxide, bis(m-aminophenyl)methyl-

The core structure of Phosphine oxide, bis(m-aminophenyl)methyl- serves as a valuable scaffold for the creation of novel analogues and functional polymers. The two primary amino groups are particularly useful handles for derivatization.

A significant application is in the synthesis of high-performance polymers.

Benzoxazines: A benzoxazine (B1645224) monomer, referred to as Bz-BAMPO, was synthesized in a three-step process using bis(m-aminophenyl)methylphosphine oxide and 2-hydroxybenzaldehyde. capes.gov.br This monomer can undergo thermal curing to produce polybenzoxazines, materials noted for their thermal stability and flame-retardant properties. researchgate.net

Polyimides: The parent compound and its analogues are used as diamine monomers in polycondensation reactions with various dianhydrides to produce novel aromatic polyimides. For example, an analogue named bis(3-aminophenyl) 3,5-bis(trifluoromethyl)phenyl phosphine oxide (mDA6FPPO) was synthesized via a Grignard reaction and subsequently polymerized. The resulting polyimides exhibited high glass transition temperatures (Tg), excellent solubility, and low birefringence, making them suitable for advanced optical applications.

Analogues can also be created by modifying the third substituent on the phosphorus atom. Replacing the methyl group with other alkyl or aryl groups can tune the electronic and steric properties of the molecule. The synthesis of mDA6FPPO, where a methyl group is replaced by a 3,5-bis(trifluoromethyl)phenyl group, demonstrates this approach, leading to materials with enhanced properties.

Green Chemistry Principles in the Synthesis of Phosphine oxide, bis(m-aminophenyl)methyl-

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact and improve safety. These approaches focus on maximizing atom economy, minimizing waste, and using less hazardous substances.

Several green strategies are relevant to the synthesis of phosphine oxides:

Catalyst- and Solvent-Free Reactions: The reaction of secondary phosphine oxides with ketones to form tertiary α-hydroxyphosphine oxides has been achieved without any catalyst or solvent, representing an ideal green synthesis that fulfills the principles of pot, atom, and step economy (PASE). thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often allowing them to proceed under solvent-free conditions. The deoxygenation of phosphine oxides has been optimized using microwave heating with greener silane (B1218182) reagents, providing an efficient and environmentally friendlier method. researchgate.nettandfonline.com

Photocatalysis: Using visible light as an energy source is a key green chemistry approach. A metal-free, photocatalyzed radical difunctionalization of acetylene (B1199291) has been developed for the rapid synthesis of C2-linked phosphine oxides. rsc.org This method operates at room temperature, uses 100% of the atoms from the reactants, and is scalable. rsc.org

One-Pot Syntheses: A patented method describes the one-step synthesis of aryl phosphine oxide compounds from an arylalkyne precursor and a diaryl hypophosphorous acid under mild conditions. google.com This approach efficiently builds both carbon-phosphorus and carbon-oxygen bonds in a single step, offering a simple and green route to these compounds. google.com

| Green Approach | Description | Advantages | Reference |

| Catalyst-Free & Solvent-Free | Reaction proceeds by mixing neat reactants, often with thermal input. | Eliminates catalyst and solvent costs, waste, and toxicity. Maximizes pot, atom, and step economy. | thieme-connect.com |

| Microwave-Assisted | Uses microwave energy to heat reactions rapidly and efficiently. | Drastically reduces reaction times; enables solvent-free conditions. | researchgate.nettandfonline.com |

| Photocatalysis | Employs light (often visible) to drive chemical reactions. | Uses a renewable energy source; allows for mild reaction conditions; can be metal-free. | rsc.org |

| One-Pot Synthesis | Multiple reaction steps are carried out in the same vessel without isolating intermediates. | Increases efficiency, reduces solvent use and waste generation. | google.com |

Structural Elucidation and Conformational Analysis of Phosphine Oxide, Bis M Aminophenyl Methyl

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of molecules. For Phosphine (B1218219) oxide, bis(m-aminophenyl)methyl-, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed for a comprehensive analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Proton, and Carbon Nuclei

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For the target molecule, ¹H, ¹³C, and ³¹P NMR would provide critical information.

³¹P NMR: The phosphorus-31 nucleus is a sensitive probe for its coordination environment. In phosphine oxides, the ³¹P chemical shift is typically found in a characteristic downfield region. For triphenylphosphine (B44618) oxide, the ³¹P NMR spectrum in CDCl₃ shows a single resonance around δ 30.0 ppm. rsc.org The introduction of two aminophenyl groups and a methyl group in place of three phenyl groups is expected to alter the electronic environment around the phosphorus atom. The electron-donating nature of the amino groups would likely induce a slight upfield shift, while the methyl group's effect would also contribute to the final chemical shift. The predicted ³¹P chemical shift for Phosphine oxide, bis(m-aminophenyl)methyl- would likely fall in the range of 25-35 ppm.

¹H NMR: The proton NMR spectrum would be complex but highly informative. The methyl protons attached to the phosphorus would appear as a doublet due to coupling with the ³¹P nucleus, with a characteristic J-coupling constant (²J(P,H)). For the analogous methyldiphenylphosphine (B73815) oxide, this doublet appears around δ 2.02 ppm. chemicalbook.com The aromatic protons of the two m-aminophenyl rings would exhibit complex splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aminophenyl rings would show characteristic multiplets, with their chemical shifts influenced by the positions of the amino and phosphine oxide groups. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the methyl carbon and the carbons of the two aminophenyl rings. The methyl carbon would appear as a doublet due to one-bond coupling to phosphorus (¹J(P,C)). The aromatic carbons would also exhibit P-C couplings of varying magnitudes depending on their proximity to the phosphorus atom (¹J(P,C), ²J(P,C), ³J(P,C), and ⁴J(P,C)). The carbon atoms directly bonded to the amino groups (C-NH₂) would be shifted upfield compared to the other aromatic carbons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Analog Data Source |

| ³¹P | 25 - 35 | Singlet | rsc.org |

| ¹H (P-CH₃) | ~2.0 | Doublet, ²J(P,H) | chemicalbook.com |

| ¹H (Aromatic) | 6.5 - 8.0 | Multiplets | scribd.com |

| ¹H (-NH₂) | Variable | Broad Singlet | rsc.org |

| ¹³C (P-CH₃) | ~18-25 | Doublet, ¹J(P,C) | chemicalbook.com |

| ¹³C (Aromatic) | 115 - 150 | Doublets and Singlets with P-C coupling | chemicalbook.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes.

P=O Stretching: The most characteristic vibration in phosphine oxides is the P=O stretching mode, which typically appears as a strong band in the IR spectrum between 1100 and 1200 cm⁻¹. For triphenylphosphine oxide, this band is observed around 1190 cm⁻¹. sdstate.edu The presence of the electron-donating amino groups in Phosphine oxide, bis(m-aminophenyl)methyl- would be expected to lower the P=O bond order and thus shift this vibration to a lower frequency.

N-H Stretching: The amino groups would give rise to symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

P-C Stretching: The P-C (phenyl) stretching vibrations are typically observed in the 1000-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Analog Data Source |

| P=O | Stretching | 1150 - 1190 | sdstate.edu |

| N-H | Stretching | 3300 - 3500 | rsc.org |

| Aromatic C-H | Stretching | > 3000 | nist.gov |

| Aromatic C=C | Stretching | 1400 - 1600 | nist.gov |

| P-C | Stretching | 1000 - 1100 | sdstate.edu |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For Phosphine oxide, bis(m-aminophenyl)methyl-, with a molecular formula of C₁₃H₁₅N₂OP, HRMS would provide a highly accurate mass measurement, confirming its composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial cleavages adjacent to the phosphorus atom. Common fragmentation pathways for analogous phosphine oxides include the loss of the groups attached to the phosphorus. For example, the mass spectrum of triphenylphosphine oxide shows fragments corresponding to the loss of a phenyl radical. acs.orgnist.gov For the target molecule, one would expect to observe fragments corresponding to the loss of the methyl radical (M-15) and the aminophenyl radical (M-92). Further fragmentation of the aminophenyl-containing ions would also be expected.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for Phosphine oxide, bis(m-aminophenyl)methyl- is publicly available, the structure of triphenylphosphine oxide has been extensively studied. rsc.orgwikipedia.org

Triphenylphosphine oxide adopts a tetrahedral geometry around the central phosphorus atom. wikipedia.org The P=O bond length is approximately 1.48 Å, and the P-C bond lengths are around 1.76-1.80 Å. rsc.org For Phosphine oxide, bis(m-aminophenyl)methyl-, a similar tetrahedral geometry is expected. The P=O bond length might be slightly longer due to the electronic effects of the amino groups. The two P-C(aminophenyl) bond lengths are expected to be similar to each other, while the P-C(methyl) bond length will be shorter.

The crystal packing would be significantly influenced by hydrogen bonding interactions involving the amino groups and the phosphine oxide oxygen atom. These interactions could lead to the formation of extended supramolecular architectures, such as chains or sheets. The potential for triphenylphosphine oxide to act as a crystallization aid through hydrogen bonding is well-documented. acs.org

| Parameter | Expected Value | Basis from Analog | Analog Data Source |

| P-O bond length | ~1.48 Å | Triphenylphosphine oxide | wikipedia.org |

| P-C(aryl) bond length | ~1.76 Å | Triphenylphosphine oxide | rsc.org |

| O=P-C bond angle | ~110-114° | Computational studies on organophosphine oxides | osti.gov |

| C-P-C bond angle | ~105-109° | Computational studies on organophosphine oxides | osti.gov |

Conformational Landscapes and Intramolecular Interactions via Experimental and Computational Methods

The conformational flexibility of Phosphine oxide, bis(m-aminophenyl)methyl- is primarily associated with the rotation of the two m-aminophenyl groups around the P-C bonds. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these conformational landscapes.

Studies on triphenylphosphine and its derivatives have shown that the rotational barriers of the phenyl rings are influenced by steric and electronic factors. uj.ac.zarsc.org For Phosphine oxide, bis(m-aminophenyl)methyl-, the rotation of the aminophenyl groups will be influenced by steric interactions between the ortho-hydrogens of the rings and with the methyl group.

Furthermore, intramolecular hydrogen bonding between the N-H of the amino group and the P=O oxygen is a possibility, depending on the rotational conformation of the aminophenyl rings. Such an interaction would stabilize certain conformations and could be detected by IR spectroscopy (a red-shift in the N-H and P=O stretching frequencies) and NMR spectroscopy. Computational studies on related systems have been used to predict the energetics of different conformers and the barriers to their interconversion. iastate.edu These studies indicate that the most stable conformers are those that minimize steric repulsion. iastate.edu

Computational Chemistry and Theoretical Investigations of Phosphine Oxide, Bis M Aminophenyl Methyl

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies on the electronic structure of Phosphine (B1218219) oxide, bis(m-aminophenyl)methyl- were found in the reviewed literature.

However, DFT calculations are a common method for investigating the electronic properties of related phosphine oxide compounds. nih.govrsc.org For instance, in studies of other phosphine oxides, DFT is used to determine the electron distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org This analysis helps in understanding intramolecular charge transfer and the kinetic stability of the molecules. acs.org For many organophosphorus compounds, the B3LYP functional is a frequently employed method for such calculations. acs.orgnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

There is no available research in the public literature detailing molecular dynamics (MD) simulations specifically for Phosphine oxide, bis(m-aminophenyl)methyl-.

MD simulations are a powerful tool for understanding the intermolecular forces and aggregation behavior of molecules. For the broader category of organophosphate flame retardants, MD simulations have been used to investigate their interactions with biological macromolecules, highlighting the role of hydrogen bonds and hydrophobic interactions. nih.gov Such studies can also predict how these molecules might behave in a condensed phase or within a polymer matrix.

Theoretical Prediction of Spectroscopic Signatures

Specific theoretical predictions of the spectroscopic signatures (e.g., IR, NMR) for Phosphine oxide, bis(m-aminophenyl)methyl- are not documented in the available literature.

For other organophosphorus compounds, DFT calculations have been successfully used to predict infrared spectra. rsc.org These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes, such as the P=O stretching frequency. nih.govmdpi.com Similarly, theoretical calculations can aid in the interpretation of NMR spectra, which is a common characterization technique for this class of compounds. nih.govacs.org

Computational Studies on Reactivity Profiles and Reaction Pathways

There are no dedicated computational studies on the reactivity profiles and reaction pathways of Phosphine oxide, bis(m-aminophenyl)methyl- available.

Computational methods are often used to explore the reactivity of phosphine oxides. For example, DFT has been used to investigate the mechanism of deoxygenation of phosphine oxides and the reaction pathways of epoxy-amine reactions involving similar functional groups. ucd.ieresearchgate.net These studies can provide insights into the transition states and activation energies of potential reactions.

Quantum Chemical Descriptors for Understanding Molecular Behavior

Specific quantum chemical descriptors for Phosphine oxide, bis(m-aminophenyl)methyl- have not been published.

For other phosphine oxides and related compounds, quantum chemical descriptors are calculated to build quantitative structure-activity relationship (QSAR) models. nih.gov These descriptors can include parameters derived from the electronic structure, such as the energies of the HOMO and LUMO, the energy gap, and various electrostatic potential parameters. acs.org These descriptors help in correlating the molecular structure with observed chemical or biological activity.

Reactivity and Derivatization Strategies of Phosphine Oxide, Bis M Aminophenyl Methyl

Chemical Transformations at the Amino Groups: Polymerization Precursors and Amide/Imide Formation

The two primary amine (-NH₂) groups are the most reactive sites for nucleophilic attack, making the molecule an excellent diamine monomer for step-growth polymerization. These transformations are fundamental to its use in high-performance materials.

One significant derivatization involves the reaction with aldehydes and phenols to form benzoxazine (B1645224) monomers. For instance, Bis(m-aminophenyl)methylphosphine oxide can be converted into a bis-benzoxazine monomer, often abbreviated as Bz-BAMPO, through a reaction with a phenol (B47542) and formaldehyde, or by reacting the diamine with 2-hydroxybenzaldehyde. sci-hub.senih.gov This monomer can then undergo thermally induced ring-opening polymerization to produce a cross-linked polybenzoxazine network. sci-hub.se These phosphorus-containing thermosets are noted for their high thermal stability and inherent flame retardancy. nih.gov

Furthermore, the diamine functionality allows for the synthesis of linear or network polymers such as polyamides and polyimides.

Amide Formation: Reaction with dicarboxylic acids or their acyl chloride derivatives leads to the formation of polyamides containing a phosphine (B1218219) oxide moiety in the main chain.

Imide Formation: A more common application is the reaction with aromatic tetracarboxylic dianhydrides in a two-step process. youtube.commdpi.com First, the amine groups react with the dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) intermediate. mdpi.comsigmaaldrich.com This precursor is then chemically or thermally treated to induce cyclodehydration (imidization), yielding the final polyimide. mdpi.comsigmaaldrich.com

Analogous phosphine oxide-containing diamines have been successfully polymerized with various dianhydrides to produce polyimides with desirable properties. youtube.commdpi.com The incorporation of the phosphine oxide group typically enhances thermal stability, flame resistance, and solubility of the resulting polymers. youtube.commdpi.com

Below is a table summarizing the properties of polyimides synthesized from a structurally similar phosphine oxide diamine, demonstrating the potential performance characteristics.

| Dianhydride Used | Glass Transition Temp. (Tg) | Dielectric Constant | Adhesive Strength (g/mm) | Reference |

|---|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 311 °C | 3.1 | - | youtube.com |

| 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride (BTDA) | 286 °C | 3.0 | - | youtube.com |

| 4,4′-Oxydiphthalic dianhydride (ODPA) | 248 °C | 2.9 | - | youtube.com |

| 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethyliden]-bis-1,3-isobenzofuranedione (6FDA) | 281 °C | 2.9 | 107 | youtube.com |

Coordination Chemistry at the Phosphorus Oxide Center: Ligand Design for Metal Complexes

The phosphoryl group (P=O) in bis(m-aminophenyl)methylphosphine oxide is a hard Lewis base, capable of coordinating to a variety of metal centers through its oxygen atom. bldpharm.com This makes the molecule and its derivatives potential ligands for designing metal complexes with applications in catalysis and materials science.

Transition metal complexes of phosphine oxides are typically formed with hard metal ions. bldpharm.com Upon coordination to a metal center, the P-O bond distance generally elongates, which is consistent with the stabilization of the P⁺-O⁻ resonance structure. bldpharm.com Examples of metals that readily coordinate with phosphine oxides include iron, nickel, and tungsten. bldpharm.com

While the parent molecule can act as a simple monodentate or bridging ligand through its P=O group, its derivatization can lead to more complex multidentate ligands. For example, modification of the amino groups could introduce additional donor sites, creating chelating ligands. A particularly interesting area is the development of hemilabile ligands, which contain both a strong (hard) and a weak (soft) donor site. bldpharm.com By reducing one of the amino groups to a phosphine, a mixed phosphine-phosphine oxide ligand could be synthesized, offering unique reactivity in catalytic cycles. bldpharm.comnih.gov

Electrophilic Aromatic Substitution and Further Functionalization of Phenyl Rings

Direct functionalization of the phenyl rings of bis(m-aminophenyl)methylphosphine oxide via electrophilic aromatic substitution is complex due to the competing directing effects of the substituents. The two amino groups are strongly activating and ortho-, para-directing, while the methylphosphine (B1207260) oxide group is generally considered to be deactivating and meta-directing. Attempting a direct substitution, such as nitration or halogenation, would likely result in a mixture of isomers and potential oxidation of the amino groups, making it an synthetically challenging route for selective functionalization.

A more practical approach to obtaining functionalized phenyl rings is to perform the substitution on a precursor molecule, followed by transformation into the target diamine. For example, the synthesis of bis(m-aminophenyl)methylphosphine oxide often proceeds via the nitration of diphenylmethylphosphine oxide to yield bis-(3-nitrophenyl)-methylphosphine oxide. This dinitro compound can then be readily reduced (e.g., via catalytic hydrogenation) to the corresponding diamine, bis(m-aminophenyl)methylphosphine oxide. This route ensures precise placement of the functional groups at the meta position relative to the phosphine oxide bridge.

Development of Novel Synthetic Intermediates from Phosphine oxide, bis(m-aminophenyl)methyl-

Bis(m-aminophenyl)methylphosphine oxide serves as a foundational molecule for the development of various value-added synthetic intermediates. Its transformations yield new molecules with tailored functionalities for specific applications.

The most prominent examples are the monomers derived from it, as discussed previously.

Benzoxazine Monomers (Bz-BAMPO): These are stable, storable intermediates that can be polymerized upon heating to form high-performance polybenzoxazine thermosets without the release of volatile byproducts. sci-hub.senih.gov

Poly(amic acid)s: These are the soluble precursors to polyimides. mdpi.com They exist as stable solutions that can be processed into films, fibers, or coatings before being converted into the final, insoluble polyimide. This processability is critical for many advanced applications. youtube.com

The molecule itself is a key intermediate for introducing phosphorus into a polymer backbone, a common strategy for imparting flame retardancy, thermal stability, and improved adhesion in materials like epoxies and polyimides. nih.gov

| Reactive Site | Reaction Type | Reagents | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| Amino Groups | Benzoxazine Formation | Phenol & Formaldehyde (or 2-hydroxybenzaldehyde) | Bis-benzoxazine monomer (Bz-BAMPO) | sci-hub.senih.gov |

| Amino Groups | Imide Formation | Aromatic Dianhydrides (e.g., PMDA, 6FDA) | Poly(amic acid), then Polyimide | youtube.commdpi.comsigmaaldrich.com |

| Amino Groups | Amide Formation | Dicarboxylic Acid / Acyl Chloride | Polyamide | youtube.com |

| Phosphine Oxide | Coordination | Metal Halides / Precursors (e.g., NiCl₂, WCl₄) | Metal-Ligand Complex | bldpharm.com |

Supramolecular Interactions and Self-Assembly Processes

The distinct hydrogen-bonding capabilities of bis(m-aminophenyl)methylphosphine oxide drive its participation in supramolecular chemistry and self-assembly. The molecule contains both hydrogen bond donors (the N-H protons of the amino groups) and a strong hydrogen bond acceptor (the P=O oxygen).

This dual functionality allows for the formation of well-ordered, non-covalent structures. The P=O group is a particularly effective hydrogen bond acceptor, capable of forming strong interactions that can direct the assembly of molecules. Research has shown that phosphine oxides can form robust supramolecular complexes through hydrogen bonding with suitable donor molecules. For example, a phosphine oxide can pair with a phosphoramidite (B1245037) (which has a P-N-H group) to form a bidentate supramolecular ligand assembly.

In the solid state or in concentrated solutions, bis(m-aminophenyl)methylphosphine oxide can self-assemble through a network of N-H···O=P hydrogen bonds. These interactions can lead to the formation of one-dimensional tapes or two-dimensional sheets, influencing the material's crystalline structure and macroscopic properties. This ability to form predictable, strong, non-covalent bonds makes it a candidate for designing crystal-engineered materials and self-healing polymers.

Applications in Materials Science Research

Incorporation of Phosphine (B1218219) oxide, bis(m-aminophenyl)methyl- into Polymer Matrices

The dual amine groups of BAMPO enable it to act as a monomer or a curing agent, allowing for its covalent incorporation into polymer backbones. This integration ensures the permanent modification of the polymer's properties, preventing the migration or leaching that can occur with additive-type modifiers.

The synthesis of high-performance polymers like polyimides and polyurethanes can be adapted to include phosphorus-containing monomers to enhance specific properties.

Polyimides : Phosphorus-containing polyimides are synthesized through a conventional two-step process. The first step involves the reaction of a diamine, such as a derivative of BAMPO, with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor undergoes thermal or chemical imidization to form the final polyimide. researchgate.netresearchgate.net For instance, novel polyimides have been successfully prepared using diamines structurally similar to BAMPO, such as bis-(3-aminophenyl) phenyl phosphine oxide (mDAPPO), with various dianhydrides like pyromellitic dianhydride (PMDA) and 4,4′-oxydiphthalic dianhydride (ODPA). researchgate.net The resulting polyimides exhibit high glass-transition temperatures (Tg) ranging from 248°C to 311°C and excellent thermal stability. researchgate.net

Polyurethanes : In polyurethane synthesis, BAMPO derivatives can be used to create phosphorus-containing polyols. For example, a novel diol, bis(3-hydroxyaminophenyl)phenyl phosphine oxide (BHAPPO), was synthesized by reacting dichlorophenylphosphine (B166023) oxide with 3-aminophenol. researchgate.net This phosphorus-containing diol can then react with a diisocyanate to form a polyurethane. The incorporation of the phosphine oxide moiety into the polyurethane backbone is a key strategy for imparting inherent flame retardancy to the material. researchgate.netresearchgate.net

BAMPO and its analogs are utilized to enhance the performance of both thermosetting and thermoplastic materials.

Thermoplastic Materials : The incorporation of phosphine oxide moieties into thermoplastic polymers like polyimides results in materials with a combination of desirable characteristics. These include high thermal stability, good solubility in organic solvents, and low dielectric constants. researchgate.net For example, polyimides synthesized from a phosphine oxide-containing diamine showed 10% weight loss temperatures exceeding 500°C, indicating their suitability for high-temperature applications. researchgate.net

The flame-retardant action of phosphine oxides like BAMPO in polymers is multifaceted, involving mechanisms in both the condensed (solid) phase and the gas phase. usq.edu.aumdpi.com

Condensed-Phase Mechanism : During combustion, the phosphorus-containing components decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. mdpi.comnist.gov This char layer acts as a physical barrier, slowing down the transfer of heat to the underlying polymer and reducing the release of flammable volatile compounds into the gas phase. mdpi.comcnrs.fr This "charring effect" is a primary mechanism for phosphorus-based flame retardants. mdpi.com

Gas-Phase Mechanism : In the gas phase (the flame itself), phosphorus-containing compounds can also interrupt the combustion cycle. They thermally decompose to release phosphorus-containing radicals, such as PO• and HPO•. These active species can scavenge and quench the high-energy free radicals (H• and OH•) that propagate the combustion reaction. usq.edu.aunist.gov This "flame inhibition" effect reduces the heat generated by the flame, further protecting the material. cnrs.fr For many phosphorus-containing flame retardants, both the condensed-phase and gas-phase mechanisms work in concert to suppress fire. usq.edu.au

Development of Hybrid Materials Utilizing Phosphine oxide, bis(m-aminophenyl)methyl-

BAMPO is a suitable candidate for creating organic-inorganic hybrid materials. The amine functional groups can form covalent or strong hydrogen bonds with inorganic components, while the phosphine oxide group contributes to thermal stability and flame retardancy. These hybrid materials can be synthesized by reacting the amine groups with functionalized inorganic species, such as organosilanes, which can then be incorporated into a larger inorganic network (e.g., silica) via a sol-gel process. acs.org This approach allows for the creation of materials with a tunable combination of organic polymer flexibility and inorganic network rigidity and stability. For example, phosphine oxide-containing monomers have been used to create hybrid polymers with polyhedral oligomeric silsesquioxane (POSS), resulting in films with low dielectric constants and high thermal stability. researchgate.net

Role of Phosphine oxide, bis(m-aminophenyl)methyl- in the Creation of Functional Thin Films and Coatings

The properties imparted by BAMPO make it a valuable component in functional thin films and coatings for electronics and aerospace applications.

Low Dielectric Constant Films : Polyimides derived from phosphine oxide-containing diamines can be solution-cast into flexible and transparent thin films. researchgate.net These films have been shown to possess low dielectric constants (in the range of 2.77–3.01) and low birefringence, which are critical properties for microelectronics applications, such as interlayer dielectrics and flexible printed circuit boards. researchgate.net

Flame-Retardant Coatings : The inherent flame-retardant characteristics of phosphine oxides can be leveraged to create protective coatings. researchgate.net When applied to a substrate, these coatings can enhance its fire resistance by forming a protective char layer upon exposure to heat, shielding the underlying material from ignition and degradation. researchgate.netmdpi.com

Investigation of its Contribution to Mechanical and Thermal Stability of Composites

The integration of BAMPO and its analogs into polymer composites significantly enhances their mechanical and thermal properties. The rigid phosphine oxide structure and its ability to increase cross-linking contribute to these improvements.

Thermal Stability : The incorporation of BAMPO-based structures into polymers consistently leads to higher thermal stability. This is evidenced by increased glass transition temperatures (Tg) and thermal decomposition temperatures (Td). For example, blending a benzoxazine (B1645224) based on BAMPO with an epoxy resin increased the 5% weight loss degradation temperature from 333°C to 347°C. researchgate.net Similarly, polyimides derived from a related phosphine oxide diamine exhibit high Tg values, between 290°C and 330°C. researchgate.net

| Polymer System | Phosphine Oxide Component | Property | Value | Reference |

|---|---|---|---|---|

| Polyimide | bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | Glass Transition Temperature (Tg) | 290–330 °C | researchgate.net |

| Polyimide | bis-(3-aminophenyl)-4-(trifluoromethyl)phenyl phosphine oxide | Glass Transition Temperature (Tg) | 248–311 °C | researchgate.net |

| Benzoxazine/Epoxy Blend | bis(m-aminophenyl)methylphosphine oxide-based benzoxazine | Decomposition Temperature (Td at 5% loss) | 347 °C | researchgate.net |

| Epoxy Resin | 3,3'-bis(3-maleimidophenyl) phenyl phosphine oxide | Glass Transition Temperature (Tg) | Increased compared to unmodified epoxy |

Mechanical Stability : The addition of phosphine oxide-based monomers can improve the mechanical strength of the resulting polymer matrix. In epoxy composites modified with a phosphine oxide bismaleimide, the tensile strength was increased by up to 40% with the addition of 15 wt% of the modifier. This improvement is attributed to the increased cross-link density and the rigid nature of the phosphine oxide structure.

| Polymer System | Phosphine Oxide Component | Weight % Added | Effect on Tensile Strength | Reference |

|---|---|---|---|---|

| Epoxy Resin | 3,3'-bis(3-maleimidophenyl) phenyl phosphine oxide | 5% | 10% Increase | |

| Epoxy Resin | 3,3'-bis(3-maleimidophenyl) phenyl phosphine oxide | 10% | 15% Increase | |

| Epoxy Resin | 3,3'-bis(3-maleimidophenyl) phenyl phosphine oxide | 15% | 40% Increase |

Applications in Catalysis and Coordination Chemistry Research

Phosphine (B1218219) oxide, bis(m-aminophenyl)methyl- as a Ligand in Homogeneous Catalysis

There is currently no available scientific literature that describes the use of Phosphine oxide, bis(m-aminophenyl)methyl- as a ligand in homogeneous catalysis. Consequently, information regarding design principles, mechanistic studies, or specific applications in this context is not available.

General design principles for phosphine oxide ligands often consider the hard-donor nature of the oxygen atom, which typically favors coordination to hard Lewis acidic metal centers. The electronic and steric properties of the substituents on the phosphorus atom can be tuned to modulate the ligand's donor strength and the steric environment around the metal. For a hypothetical application of Phosphine oxide, bis(m-aminophenyl)methyl-, one would consider the interplay between the phosphine oxide group and the two meta-amino groups in coordinating to a metal center. The amino groups could potentially offer additional coordination sites, leading to bidentate or tridentate chelation, or they could be used for secondary interactions or functionalization. However, no studies have been found that specifically explore these design principles for Phosphine oxide, bis(m-aminophenyl)methyl-.

No mechanistic studies detailing the involvement of Phosphine oxide, bis(m-aminophenyl)methyl- based complexes in catalytic cycles have been reported in the scientific literature. Such studies would be essential to understand the role of the ligand in elementary steps such as oxidative addition, reductive elimination, and transmetalation, but this information is not currently available.

There are no documented applications of Phosphine oxide, bis(m-aminophenyl)methyl- as a ligand in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or in asymmetric catalysis. While other phosphine oxide and aminophosphine (B1255530) ligands have been explored in these areas, this specific compound has not been reported in this context.

Photo- and Electrocatalysis with Phosphine oxide, bis(m-aminophenyl)methyl- Derived Complexes

There is no information available on the application of Phosphine oxide, bis(m-aminophenyl)methyl- or its derived complexes in the fields of photo- or electrocatalysis.

Emerging Research Areas and Future Perspectives for Phosphine Oxide, Bis M Aminophenyl Methyl

Role in Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The distinct molecular architecture of Phosphine (B1218219) oxide, bis(m-aminophenyl)methyl- makes it a highly promising building block, or "linker," for the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from light elements linked by strong covalent bonds. semanticscholar.orgmdpi.com The two primary amine (-NH2) groups on the phenyl rings of Phosphine oxide, bis(m-aminophenyl)methyl- are ideal functional sites for forming COFs. semanticscholar.org These amine groups can undergo condensation reactions with aldehyde-containing monomers to create stable, imine-linked frameworks. mdpi.comrsc.org The rigid, three-dimensional structure of the phosphine oxide core would introduce a non-planar geometry into the resulting COF structure, potentially leading to unique pore shapes and enhanced surface areas, which are desirable for applications in gas storage and separation. mdpi.com The synthesis of COFs is often achieved through solvothermal methods, and the development of rapid synthesis techniques is an ongoing challenge. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are hybrid materials formed by the coordination of metal ions or clusters with organic ligands. rsc.org The phosphoryl (P=O) group in Phosphine oxide, bis(m-aminophenyl)methyl- is a strong coordination site for a wide range of metal ions. frontiersin.org This allows the molecule to act as a ligand, connecting metal centers to form a stable, porous framework. Furthermore, the amine groups can either be left uncoordinated to act as functional sites within the MOF pores or be used for post-synthetic modification, where additional molecules are grafted onto the framework to tailor its properties for specific applications like catalysis or sensing. semanticscholar.org

The incorporation of this phosphine-oxide-containing linker into MOF and COF structures is a promising strategy for developing materials with high thermal stability, chemical resistance, and tailored functionalities.

Biomedical Research Applications (focus on molecular design and interaction mechanisms)

The structural motifs of Phosphine oxide, bis(m-aminophenyl)methyl- offer significant potential in biomedical research, particularly in the rational design of molecules for diagnostics and as research tools.

Design of Ligands for Specific Biomolecular Recognition

The development of ligands that can selectively bind to biological targets like proteins or nucleic acids is fundamental to drug discovery and diagnostics. The key to this recognition is the precise three-dimensional arrangement of functional groups that can form non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the target.

Phosphine oxide, bis(m-aminophenyl)methyl- serves as a versatile scaffold for designing such ligands:

The phosphine oxide group is a potent hydrogen bond acceptor.

The two phenyl rings provide a rigid, well-defined structure.

The two amine groups offer sites for hydrogen bonding and can be readily modified to introduce other functional groups, thereby tuning the ligand's binding affinity and specificity for a given biomolecular target.

This molecular framework allows for the creation of P-stereogenic centers, which are crucial in asymmetric catalysis and can induce high stereoselectivity, a desirable trait for interaction with chiral biological molecules. nih.gov The design principles are analogous to those used for P,N-heterocyclic phosphine ligands, which have broad applications in catalysis and coordination chemistry. beilstein-journals.org

Development of Conjugates for Research Tools and Imaging Probes

Conjugates are molecules created by linking two or more different molecules together, each with a specific function. Phosphine oxide, bis(m-aminophenyl)methyl- is an excellent candidate for creating multifunctional conjugates for biomedical imaging and research.

The amine groups can be used as chemical handles to covalently attach other molecules, such as:

Fluorescent Dyes: For use in optical imaging.

Radionuclides: For nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Targeting Moieties: Such as antibodies or small molecules that recognize specific cell surface receptors, to direct the conjugate to a particular tissue or cell type. nih.gov

A particularly promising area is the development of dual-modality imaging agents. For instance, the phosphine oxide moiety can be used to bind the molecule to superparamagnetic iron oxide nanoparticles (SPIOs), which are contrast agents for Magnetic Resonance Imaging (MRI). nih.gov By simultaneously attaching a radionuclide via one of the amine groups, a single probe for combined SPECT-MR or PET-MR imaging could be created. nih.gov Such multimodal probes provide complementary information, enhancing diagnostic accuracy.

| Potential Application Area | Key Structural Feature(s) | Example of Use |

| Advanced Materials | Amine groups (-NH2), Phosphine oxide (P=O) | Linker for creating porous Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). semanticscholar.orgmdpi.com |

| Biomolecular Recognition | Phosphine oxide (P=O), defined stereochemistry | Scaffold for designing specific ligands that bind to proteins or other biological targets. nih.gov |

| Biomedical Imaging | Amine groups for conjugation, P=O for nanoparticle binding | Backbone for creating dual-modality imaging probes (e.g., SPECT/MRI) by linking to radionuclides and iron oxide nanoparticles. nih.gov |

Sustainable Chemical Processes and Circular Economy Approaches for Phosphine oxide, bis(m-aminophenyl)methyl-

The production and use of organophosphorus compounds face growing scrutiny regarding their environmental impact and sustainability. nih.gov Adopting green chemistry principles and circular economy models is essential for the future of this class of chemicals. rsc.org

Traditionally, many organophosphorus compounds are synthesized from mined phosphate (B84403) rock, which is a finite resource. rsc.org The process often involves converting it to white phosphorus (P4) and then to intermediates like phosphorus trichloride (B1173362) (PCl3), a process that is energy-intensive and uses hazardous chlorinated reagents. brbs.nl

A sustainable approach to synthesizing Phosphine oxide, bis(m-aminophenyl)methyl- would involve:

Alternative Phosphorus Sources: Utilizing phosphorus recovered from waste streams, such as struvite from wastewater, to create a closed-loop system. brbs.nlmdpi.com This "upcycling" of phosphorus pollutants into valuable chemicals is a key tenet of the circular economy. nih.gov

Greener Synthetic Routes: Developing catalytic methods that avoid harsh reagents and minimize waste. This includes moving away from traditional methods like the Michaelis-Arbuzov reaction, which often require high temperatures and produce stoichiometric byproducts. frontiersin.org

Design for Circularity: Ensuring that materials containing this compound are designed for recycling or degradation. brbs.nl The presence of specialized chemical additives can sometimes hinder the recycling of products, making it crucial to consider the entire life cycle during the design phase. brbs.nlundp.org

The goal is to transition from a linear "take-make-dispose" model to a circular one that eliminates waste and minimizes environmental impact. undp.org

Challenges and Opportunities in the Synthesis and Application of Advanced Organophosphorus Compounds

While the potential applications of compounds like Phosphine oxide, bis(m-aminophenyl)methyl- are vast, significant challenges remain in their synthesis and deployment.

Challenges:

Synthetic Efficiency: Many existing methods for creating organophosphorus compounds are inefficient, lack broad applicability, and rely on hazardous starting materials. frontiersin.org There is a pressing need to modernize these synthetic protocols. frontiersin.orgnih.gov

Stereocontrol: For applications requiring specific three-dimensional structures, such as chiral ligands, controlling the stereochemistry around the phosphorus atom can be difficult and costly. nih.gov

Scale-up: Transitioning a novel synthesis from a laboratory scale to industrial production often presents significant engineering and economic hurdles.

Opportunities:

New Catalytic Methods: The development of novel catalytic systems, including those based on earth-abundant metals or even organocatalysis, offers a pathway to more efficient and sustainable synthesis. nih.gov

Material Science Applications: The inherent properties of the phosphine oxide group, such as its high thermal stability and coordination ability, make these compounds excellent candidates for new materials, including environmentally benign flame retardants and high-performance polymers. frontiersin.orgresearchgate.netresearchgate.net

Medicinal Chemistry: The unique scaffolds provided by organophosphorus compounds continue to be a source of innovation for new therapeutic agents and diagnostic tools. frontiersin.orgnih.gov

Interdisciplinary Research Synergies and Future Research Directions

The future development and application of Phosphine oxide, bis(m-aminophenyl)methyl- will be driven by collaboration across multiple scientific disciplines.

Chemistry and Materials Science: Synthetic chemists can develop efficient and sustainable routes to produce the compound, while materials scientists can incorporate it into novel MOFs, COFs, and polymers with tailored properties for catalysis, separations, and electronics. semanticscholar.orgmdpi.com

Chemistry and Biomedicine: Medicinal chemists can design and synthesize derivatives for specific biological targets, while biomedical researchers can test these compounds as imaging agents or therapeutic probes in cellular and animal models. nih.govnih.gov

Chemistry and Environmental Science: Experts in green chemistry can focus on creating a circular life cycle for the compound, from synthesis using recycled phosphorus to designing end-of-life degradability, minimizing its environmental footprint. brbs.nlundp.org

Future research should be directed towards:

Demonstrating Functionality: Moving beyond theoretical potential to the actual synthesis and characterization of MOFs and COFs containing this linker and evaluating their performance in applications like gas storage or catalysis.

Validating Biomedical Utility: Synthesizing conjugates and testing their efficacy as imaging agents or targeted ligands in relevant biological systems.

Developing Sustainable Synthesis: Creating a scalable, cost-effective, and environmentally friendly manufacturing process, preferably utilizing recycled phosphorus sources.

Exploring Polymer Chemistry: Investigating its use as a monomer for creating high-performance, flame-retardant polyimides and other polymers, building on work with similar phosphine oxide diamines. researchgate.net

By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of Phosphine oxide, bis(m-aminophenyl)methyl- and other advanced organophosphorus compounds.

常见问题

Q. What are the established synthetic routes for bis(m-aminophenyl)methylphosphine oxide, and how is purity confirmed?

Bis(m-aminophenyl)methylphosphine oxide (BAMPO) is synthesized via a three-step method starting from aromatic diamines and aldehydes. Key steps include:

- Condensation of bis(m-aminophenyl)methylphosphine oxide with 2-hydroxybenzaldehyde to form a benzoxazine precursor.

- Purification via recrystallization or column chromatography. Structural confirmation employs ¹H NMR , ¹³C NMR , and ³¹P NMR to verify amine and phosphine oxide functionalities, while FTIR confirms benzoxazine ring formation . Elemental analysis ensures stoichiometric purity.

Q. Which spectroscopic techniques are critical for characterizing bis(m-aminophenyl)methylphosphine oxide derivatives?

Q. How is the thermal stability of bis(m-aminophenyl)methylphosphine oxide-based polymers evaluated?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) measures:

- Initial decomposition temperature (IDT, ~300–350°C).

- Maximum weight loss rate (Tmax, ~450–500°C).

- Char yield at 800°C (>60% in crosslinked systems with aromatic amines) .

Advanced Research Questions

Q. How can curing kinetics of bis(m-aminophenyl)methylphosphine oxide-based benzoxazines be analyzed experimentally?

Q. How to resolve contradictions in reported thermal stability data for bis(m-aminophenyl)methylphosphine oxide composites?

Discrepancies in char yield (e.g., 60% vs. minimal change ) arise from amine crosslinker structure and curing conditions. Mitigation strategies:

- Standardize TGA parameters (heating rate, atmosphere).

- Compare systems with identical amine ratios (e.g., tris(m-aminophenyl)phosphine oxide vs. diaminodiphenyl sulfone) .

Q. What experimental designs optimize mechanical properties in bis(m-aminophenyl)methylphosphine oxide-reinforced composites?

- Composite Fabrication : Blend BAMPO with 4,4′-diaminodiphenylmethane (10–30 wt%) and cure at 180–220°C.

- Testing :

Q. Can bis(m-aminophenyl)methylphosphine oxide act as a ligand in coordination chemistry?

Aminophosphine oxides (AmPOs) coordinate with lanthanides and transition metals. To study:

- Synthesize metal complexes (e.g., BAMPO + Cu(NO3)2 in ethanol).

- Characterize via X-ray crystallography and UV-Vis spectroscopy.

- Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Q. How can microwave-assisted synthesis improve bis(m-aminophenyl)methylphosphine oxide derivatization?

- Three-Component Condensation : React BAMPO with triethyl orthoformate and diphenylphosphine oxide under microwave irradiation (100°C, 30 min, solvent-free).

- Monitor reaction progress via <sup>31</sup>P NMR to detect intermediates (e.g., phosphonite esters) .

Q. What methodologies assess the biocompatibility of bis(m-aminophenyl)methylphosphine oxide derivatives?

Q. How to evaluate bis(m-aminophenyl)methylphosphine oxide as a photoinitiator in polymer systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。